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Ethyl 3-amino-7-bromoquinoline-2-

carboxylate

Cat. No.: B581314 Get Quote

Crystal Structure Analysis of Quinoline Derivatives:
A Technical Guide
Disclaimer: A comprehensive search of publicly available scientific literature and

crystallographic databases did not yield a specific crystal structure analysis for "Ethyl 3-amino-
7-bromoquinoline-2-carboxylate." To fulfill the structural and content requirements of this

request, the following in-depth technical guide has been prepared using the published data for

a closely related compound, Ethyl 2,4-dichloroquinoline-3-carboxylate, as a representative

example. All data and protocols presented herein pertain to this analog.

This guide is intended for researchers, scientists, and professionals in drug development,

providing a detailed overview of the methodologies and data associated with single-crystal X-

ray diffraction analysis.

Introduction
Quinoline derivatives are a significant class of heterocyclic compounds widely explored in

medicinal chemistry due to their presence in numerous pharmacologically active agents.

Understanding their precise three-dimensional structure is paramount for structure-activity

relationship (SAR) studies, computational modeling, and rational drug design. Single-crystal X-

ray diffraction is the definitive method for elucidating the solid-state conformation and

intermolecular interactions of such molecules.
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This document details the crystal structure analysis of Ethyl 2,4-dichloroquinoline-3-

carboxylate, a halogenated quinoline derivative. The findings provide insights into the

molecular geometry, crystal packing, and non-covalent interactions that govern its

supramolecular assembly.

Experimental Protocols
The experimental procedures for the synthesis, crystallization, and structural determination of

Ethyl 2,4-dichloroquinoline-3-carboxylate are outlined below.

Synthesis and Crystallization
The synthesis of the title compound was achieved through the chlorination of its quinolone

precursor.[1]

Chlorination: The starting material, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate,

undergoes chlorination to yield the dichlorinated product, Ethyl 2,4-dichloroquinoline-3-

carboxylate.[1]

Crystallization: Single crystals suitable for X-ray diffraction were obtained via slow

evaporation. 15 mg of the synthesized compound was dissolved in 0.5 mL of a 1:1 (v/v)

ethanol/diethyl ether solution within a glass vial.[1] The solution was left undisturbed at room

temperature for seven days, after which the resulting crystals were isolated by filtration.[1]

X-ray Data Collection and Structure Refinement
Data Collection: A suitable single crystal (0.50 x 0.25 x 0.16 mm) was mounted on a Bruker

APEXII CCD area-detector diffractometer.[1] Data were collected at 298 K using Mo Kα

radiation (λ = 0.71073 Å).[1] A total of 6785 reflections were measured.[1]

Structure Solution: The crystal structure was solved using direct methods with the SHELXTL

software package.[1]

Structure Refinement: The structure was refined by full-matrix least-squares on F² using

SHELXL2013.[1] Non-hydrogen atoms were refined anisotropically. Hydrogen atoms were

positioned geometrically and refined using a riding model.[1]
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Data Presentation: Crystallographic and Refinement
Data
The key crystallographic data and refinement parameters for Ethyl 2,4-dichloroquinoline-3-

carboxylate are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details[1]
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Parameter Value

Empirical Formula C₁₂H₉Cl₂NO₂

Formula Weight 270.10

Temperature (K) 298

Wavelength (Å) 0.71073

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a (Å) 8.5860 (4)

b (Å) 19.9082 (11)

c (Å) 7.1304 (4)

α (°) 90

β (°) 100.262 (1)

γ (°) 90

Volume (Å³) 1199.32 (11)

Z 4

Density (calculated) (Mg/m³) 1.495

Absorption Coefficient (mm⁻¹) 0.53

Reflections Collected 6785

Independent Reflections 2197

Goodness-of-fit on F² 1.05

Final R indices [I > 2σ(I)] R₁ = 0.035, wR₂ = 0.094

R indices (all data) R₁ = 0.044, wR₂ = 0.098

Table 2: Selected Bond Lengths and Torsion Angles[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4719891/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bond/Torsion Angle Length (Å) / Angle (°)

Bond Lengths

    C2—Cl1 1.745 (2)

    C4—Cl2 1.7248 (16)

Torsion Angle

    C12—O2—C11—C3 -179.39 (15)

Structural Analysis and Visualization
The molecular structure of Ethyl 2,4-dichloroquinoline-3-carboxylate features a nearly planar

quinoline ring system. The carboxylate group adopts an antiperiplanar conformation relative to

the quinoline core.[1] In the crystal lattice, molecules are linked into chains along the c-axis

direction by very weak C—H⋯O hydrogen bonds.[1]

Workflow and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental and logical

workflows described in this guide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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